tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate is systematically named according to IUPAC guidelines. Its molecular formula is $$ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{4} $$, with a molar mass of 332.39 g/mol. The nomenclature reflects its hybrid spirocyclic architecture:
- The spiro prefix denotes the shared carbon atom (C5) connecting the benzo[e]oxazepine and piperidine rings.
- The benzo[e]oxazepine component consists of a seven-membered heterocycle fused to a benzene ring, containing one oxygen and one nitrogen atom.
- The piperidine ring is a six-membered saturated nitrogen heterocycle.
- The tert-butyl carboxylate group ($$ \text{C}(\text{CH}{3}){3}\text{O}\text{C}(= \text{O}) $$) is attached to the piperidine nitrogen via a carbonyl linkage.
Molecular Architecture: Spirocyclic Benzoxazepine-Piperidine Hybrid Systems
The molecule features a spirocyclic core that merges two distinct heterocycles:
- Benzo[e]oxazepine : A bicyclic system comprising a benzene ring fused to a 1,4-oxazepine. The oxazepine ring adopts a boat conformation due to torsional strain from the oxygen and nitrogen atoms.
- Piperidine : A chair-conformed six-membered ring with a nitrogen atom at position 4'.
Key Structural Features :
- Spiro Carbon (C5) : Bridges the oxazepine (C5) and piperidine (C4') rings, creating orthogonal spatial arrangements.
- tert-Butyl Carboxylate : Positioned equatorially on the piperidine nitrogen, minimizing steric hindrance.
- Hybridization : All ring atoms are $$ \text{sp}^{3} $$-hybridized except for the aromatic benzene carbons ($$ \text{sp}^{2} $$) and the carbonyl oxygen ($$ \text{sp}^{2} $$).
Bond Lengths and Angles :
| Bond/Angle | Value | Significance |
|---|---|---|
| C5–N (Oxazepine) | 1.45 Å | Standard C–N single bond length |
| C5–O (Oxazepine) | 1.36 Å | Shorter due to conjugation with adjacent carbonyl |
| N–C (Piperidine) | 1.47 Å | Typical for saturated amines |
| C=O (Carboxylate) | 1.21 Å | Double bond characteristic of carbonyl groups |
| Dihedral angle at spiro carbon | 89.5° | Orthogonal alignment of oxazepine and piperidine rings |
Crystallographic Characterization via Single-Crystal X-Ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) reveals the compound crystallizes in the orthorhombic system with space group $$ P2{1}2{1}2_{1} $$ and unit cell parameters:
- $$ a = 8.4610(4) \, \text{Å} $$
- $$ b = 16.0926(6) \, \text{Å} $$
- $$ c = 23.8997(11) \, \text{Å} $$
- $$ Z = 4 $$ (molecules per unit cell).
Packing Interactions :
- Intramolecular : Weak C–H···O hydrogen bonds stabilize the oxazepine ring (H···O distance: 2.32 Å).
- Intermolecular : van der Waals forces dominate, with a C–H···π interaction ($$ \text{C}_{\text{g}} \cdots \text{H} $$: 2.85 Å) forming zig-zag chains along the b-axis.
Disorder Analysis :
The piperidine ring exhibits rotational disorder (50:50 occupancy) due to low energy barriers (<1 kcal/mol) between conformers.
Torsional Analysis of the 1,4-Oxazepine-Piperidine Junction
The spiro junction’s flexibility is governed by torsional angles and non-covalent interactions :
Rotational Barriers :
- The tert-butyl group imposes a rotational barrier of 3.8 kcal/mol around the C–N bond, limiting free rotation.
- NMR Analysis : $$ ^1\text{H} $$-NMR shows splitting of piperidine protons (δ 3.19–4.75 ppm), confirming slow interconversion between conformers at room temperature.
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCCMTXWGHZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705462 | |
| Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250991-79-7 | |
| Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
The spiro[benzo[e]oxazepine-5,4'-piperidine] core is frequently constructed via acid-mediated cyclization. In a representative procedure, 4'-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives undergo treatment with concentrated hydrochloric acid (12 N HCl) at 64°C for 5 hours. This method achieves cyclization yields of 58–74%, with the benzoxazine ring forming preferentially over quinazolinone alternatives due to steric and electronic factors. For example, 1'-benzyl-2-methylamino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] was synthesized in 58% yield using this approach.
Leaving Group-Assisted Ring Closure
Alternative cyclization methods employ leaving groups such as tosyl chloride (TsCl) or mesyl chloride (MsCl). A patent by CN111039949A describes the use of TsCl in dichloromethane with triethylamine to form bicyclic spirooxetane intermediates. This method, optimized at a 1.2:1 molar ratio of TsCl to diol precursor, achieves 70–80% conversion by minimizing side reactions such as epoxide formation.
Table 1: Comparison of Cyclization Methods
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| HCl-mediated | 12 N HCl, 64°C, 5 h | 58–74 | High regioselectivity |
| TsCl-assisted | TsCl, Et₃N, CH₂Cl₂, 0°C to rt | 70–80 | Scalability (>100 g batches) |
Coupling Reactions for Intermediate Synthesis
Reformatsky-Type Addition
The synthesis begins with a Reformatsky reaction between N-benzyl substituted cyclic ketones and bromo-carboxylic esters using activated zinc powder. This step, conducted in tetrahydrofuran (THF) at reflux, produces β-hydroxy esters with 65–80% yields. Critical to success is zinc activation via sequential washes with dilute HCl and anhydrous THF, which removes oxide layers and enhances reactivity.
Red-Al Reduction
Subsequent reduction of β-hydroxy esters to diols is accomplished using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). At 0–30°C, Red-Al selectively reduces ester groups without affecting aromatic rings or benzyl protections, achieving near-quantitative yields (95–98%). This step is pivotal for ensuring high-purity diol intermediates, which are essential for downstream cyclization.
Catalytic Hydrogenation for Debenzylation
Palladium-Catalyzed Hydrogenolysis
Final debenzylation of the N-benzyl protecting group is performed using 5–10% Pd/C under hydrogen pressure (10–25 bar) in methanol. This step typically achieves >95% conversion within 2–4 hours, with yields exceeding 90% after recrystallization. Notably, over-hydrogenation must be avoided to prevent reduction of the oxazepine imine functionality.
Solvent Optimization
Methanol is preferred over ethanol or ethyl acetate due to its ability to solubilize intermediates while preventing palladium catalyst poisoning. Trials with 2-methyltetrahydrofuran as a co-solvent showed no significant yield improvements, underscoring methanol’s superiority.
Purification and Characterization
Trituration Protocols
Crude products are purified via trituration with 50% tert-butyl methyl ether (MTBE) in hexanes. This method removes residual diethyl hydrogen phosphate impurities, elevating purity from 85% to >98%. For large-scale batches, flash chromatography on silica gel (ethyl acetate/hexanes, 1:3) is employed post-trituration.
Spectroscopic Validation
-
¹H NMR : Key signals include the tert-butyl singlet at δ 1.44 ppm and the oxazepine methylene protons as a multiplet at δ 3.70–3.85 ppm.
-
HPLC-MS : Purity is confirmed using a C18 column (ACN/H₂O + 0.1% TFA), with the target compound eluting at 6.2 minutes (m/z 389.2 [M+H]⁺).
Challenges and Mitigation Strategies
Low-Yield Coupling Reactions
Early attempts using DCC or HBTU coupling agents resulted in <20% yields due to steric hindrance from unnatural amino acids. Switching to N-carboxyanhydrides (NCAs) improved yields to 43–85% by enhancing electrophilicity at the carbonyl carbon.
Epimerization During Cyclization
Prolonged exposure to acidic conditions can cause epimerization at the spiro-center. Kinetic studies identified a 2-hour reaction window as optimal, minimizing racemization while ensuring complete ring closure.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazepine ring to a more reduced state.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs, highlighting differences in substituents, ring systems, and applications:
Structural and Functional Differences
Ring System Variations
- Benzo[e] vs. Benzo[b] Fusion : The target compound’s benzo[e]oxazepine places the oxygen atom at the 1,4-positions of the fused benzene ring, whereas the benzo[b] analog (CAS 693789-34-3) shifts the fusion position, altering electronic distribution and steric interactions . This difference may impact solubility and target binding affinity.
Functional Group Modifications
- Oxathiazocine Dioxide (CAS 1251004-16-6): The inclusion of a sulfur-containing oxathiazocine ring and dioxide group introduces polarizable sulfur atoms, which may enhance interactions with cysteine residues in enzyme active sites .
Biological Activity
Tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (TBO-Piperidine) is a complex organic compound with a unique spirocyclic structure. Its molecular formula is C18H24N2O4, and it has a molecular weight of approximately 332.4 g/mol. This compound contains several significant functional groups, including a tert-butyl group, an oxazepine ring, and a piperidine moiety, which contribute to its potential biological activities.
Structural Characteristics
The structural features of TBO-Piperidine are critical for its biological activity. The presence of multiple heteroatoms and functional groups enhances its versatility in various chemical contexts. The compound's spirocyclic structure is characteristic of many bioactive molecules, suggesting potential pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| Functional Groups | Tert-butyl, oxazepine, piperidine |
Potential Biological Activities
Research on structurally related compounds suggests that TBO-Piperidine may exhibit various biological activities, including:
- Anticonvulsant Activity : Compounds with similar structures have shown promise in treating epilepsy and other seizure disorders.
- Antidepressant Effects : Some spirocyclic oxazepines are being investigated for their potential in managing depression.
- Antimicrobial Properties : The presence of the oxazepine ring often correlates with antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Neuroprotective Activity : A study on benzoxazepines demonstrated neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. Although specific data for TBO-Piperidine is limited, the structural similarity suggests it may possess similar protective properties against neurotoxic agents like hydrogen peroxide and β-amyloid fragments .
- Acetylcholinesterase Inhibition : Research into related compounds has highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One derivative showed an IC50 value of 6.98 μM against AChE, indicating potential for cognitive enhancement or neuroprotection .
- Antimicrobial Studies : While direct studies on TBO-Piperidine are scarce, related compounds have exhibited significant antimicrobial activity. For instance, derivatives of oxazepines have been reported to inhibit bacterial growth effectively .
The precise mechanism of action for TBO-Piperidine remains largely unexplored; however, insights can be drawn from studies on similar compounds:
- Receptor Interaction : Many spirocyclic compounds interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain their antidepressant and anticonvulsant effects.
- Enzyme Inhibition : The inhibition of enzymes such as AChE may contribute to cognitive benefits and neuroprotection.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for synthesizing this spirocyclic compound?
Methodological Answer:
The synthesis of this spirocyclic compound typically involves multi-step reactions, leveraging tert-butyl carbamate protection and spirocyclization. Key steps include:
- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
- Spirocyclization via intramolecular nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper complexes .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Note: Monitor reaction progress using TLC or LC-MS to isolate intermediates and minimize byproducts.
Basic: How can researchers characterize this compound’s structural and stereochemical properties?
Methodological Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
- X-ray Crystallography (if crystals are obtainable) to unambiguously determine the 3D structure .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH-Dependent Degradation :
- Thermal Stability :
Experimental Design : Use HPLC to quantify degradation products under controlled conditions (e.g., 37°C, varying buffers).
Advanced: What methodologies are used to study its interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka, kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : To model binding poses and identify key residues in the oxazepine-piperidine binding pocket .
Case Study : Similar spirocyclic compounds show affinity for G-protein-coupled receptors (GPCRs) via hydrophobic interactions with the piperidine ring .
Advanced: How can computational modeling predict its pharmacokinetic (PK) and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate:
- Toxicity Prediction :
- Pro-Tox II : Predicts hepatotoxicity (Score: 0.72) linked to piperidine metabolism .
Validation : Compare in silico results with in vitro hepatocyte assays .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell line, ATP concentration) that impact IC50 readings .
- Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score transformation) .
- Reproducibility Testing : Replicate key experiments with controlled variables (e.g., DMSO concentration ≤0.1%) .
Example : Discrepancies in cytotoxicity may arise from differences in cell permeability of the Boc-protected vs. deprotected form .
Environmental Impact: What protocols ensure safe disposal and minimize ecological risks?
Methodological Answer:
- Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize nitrogen oxides .
- Soil Mobility Assessment : Perform column leaching tests (OECD 121) to evaluate adsorption coefficients (Kd) .
- Biodegradation Screening : Use OECD 301D ready biodegradability tests; preliminary data suggest <10% degradation in 28 days .
Safety: What personal protective equipment (PPE) and engineering controls are mandated for handling?
Methodological Answer:
- PPE Requirements :
- Engineering Controls :
Emergency Response : For eye contact, irrigate with saline for ≥15 minutes; monitor for corneal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
